molecular formula C13H14Cl2N2O2 B4187760 N-[4-(acetylamino)phenyl]-2,2-dichloro-1-methylcyclopropanecarboxamide

N-[4-(acetylamino)phenyl]-2,2-dichloro-1-methylcyclopropanecarboxamide

Cat. No. B4187760
M. Wt: 301.16 g/mol
InChI Key: RYMHZFJLADHQJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(acetylamino)phenyl]-2,2-dichloro-1-methylcyclopropanecarboxamide, also known as DZNep, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. DZNep is a synthetic compound that was first synthesized in the early 2000s and has since been the subject of numerous scientific studies.

Mechanism of Action

N-[4-(acetylamino)phenyl]-2,2-dichloro-1-methylcyclopropanecarboxamide acts as an inhibitor of EZH2 by blocking the activity of the enzyme. EZH2 is responsible for adding methyl groups to histone proteins, which can lead to changes in gene expression. Inhibition of EZH2 by N-[4-(acetylamino)phenyl]-2,2-dichloro-1-methylcyclopropanecarboxamide leads to a decrease in histone methylation and a subsequent decrease in gene expression.
Biochemical and Physiological Effects:
N-[4-(acetylamino)phenyl]-2,2-dichloro-1-methylcyclopropanecarboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, N-[4-(acetylamino)phenyl]-2,2-dichloro-1-methylcyclopropanecarboxamide has been shown to induce apoptosis in cancer cells, inhibit cell migration and invasion, and induce autophagy. N-[4-(acetylamino)phenyl]-2,2-dichloro-1-methylcyclopropanecarboxamide has also been shown to have a neuroprotective effect in models of Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-(acetylamino)phenyl]-2,2-dichloro-1-methylcyclopropanecarboxamide is its specificity for EZH2, which allows researchers to study the effects of EZH2 inhibition without affecting other histone methyltransferases. However, N-[4-(acetylamino)phenyl]-2,2-dichloro-1-methylcyclopropanecarboxamide is not a highly potent inhibitor of EZH2 and can have off-target effects at higher concentrations. Additionally, N-[4-(acetylamino)phenyl]-2,2-dichloro-1-methylcyclopropanecarboxamide has poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are numerous future directions for research on N-[4-(acetylamino)phenyl]-2,2-dichloro-1-methylcyclopropanecarboxamide. One area of interest is the development of more potent and selective inhibitors of EZH2. Another area of interest is the study of N-[4-(acetylamino)phenyl]-2,2-dichloro-1-methylcyclopropanecarboxamide in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, further research is needed to fully understand the effects of N-[4-(acetylamino)phenyl]-2,2-dichloro-1-methylcyclopropanecarboxamide on inflammation and neurodegenerative diseases.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2,2-dichloro-1-methylcyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the expression of EZH2, a histone methyltransferase that is overexpressed in a variety of cancers. Inhibition of EZH2 leads to a decrease in cancer cell proliferation and an increase in apoptosis. N-[4-(acetylamino)phenyl]-2,2-dichloro-1-methylcyclopropanecarboxamide has also been shown to have anti-inflammatory effects and has been studied for its potential use in treating inflammatory diseases.

properties

IUPAC Name

N-(4-acetamidophenyl)-2,2-dichloro-1-methylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N2O2/c1-8(18)16-9-3-5-10(6-4-9)17-11(19)12(2)7-13(12,14)15/h3-6H,7H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMHZFJLADHQJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2(CC2(Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796039
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[4-(acetylamino)phenyl]-2,2-dichloro-1-methylcyclopropanecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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